2-(4-anilino-4-oxobutanoyl)-N-(4-chlorophenyl)hydrazinecarboxamide 2-(4-anilino-4-oxobutanoyl)-N-(4-chlorophenyl)hydrazinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1025229
InChI: InChI=1S/C17H17ClN4O3/c18-12-6-8-14(9-7-12)20-17(25)22-21-16(24)11-10-15(23)19-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,23)(H,21,24)(H2,20,22,25)
SMILES: C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)NC2=CC=C(C=C2)Cl
Molecular Formula: C17H17ClN4O3
Molecular Weight: 360.8 g/mol

2-(4-anilino-4-oxobutanoyl)-N-(4-chlorophenyl)hydrazinecarboxamide

CAS No.:

Cat. No.: VC1025229

Molecular Formula: C17H17ClN4O3

Molecular Weight: 360.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-anilino-4-oxobutanoyl)-N-(4-chlorophenyl)hydrazinecarboxamide -

Specification

Molecular Formula C17H17ClN4O3
Molecular Weight 360.8 g/mol
IUPAC Name 4-[2-[(4-chlorophenyl)carbamoyl]hydrazinyl]-4-oxo-N-phenylbutanamide
Standard InChI InChI=1S/C17H17ClN4O3/c18-12-6-8-14(9-7-12)20-17(25)22-21-16(24)11-10-15(23)19-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,23)(H,21,24)(H2,20,22,25)
Standard InChI Key ZWOTUVBJJSAJFT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)NC2=CC=C(C=C2)Cl
Canonical SMILES C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)NC2=CC=C(C=C2)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator